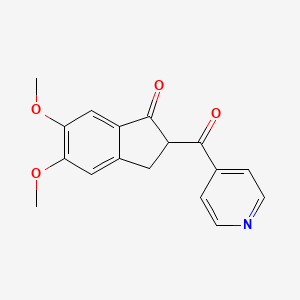

2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-on

Übersicht

Beschreibung

2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C17H15NO4. It is a derivative of 1-indanone and contains both methoxy and isonicotinoyl functional groups.

Wissenschaftliche Forschungsanwendungen

2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties

Wirkmechanismus

Target of Action

The primary target of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the brain, which can help improve cognitive function.

Mode of Action

As an acetylcholinesterase inhibitor , 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting acetylcholinesterase . The increased acetylcholine levels can then bind to muscarinic and nicotinic receptors, triggering a series of reactions that can lead to improved cognitive function.

Pharmacokinetics

It is known that the compound is an impurity in the synthesis of donepezil , a medication for Alzheimer’s disease that is metabolized in the liver via the cytochrome P450 system . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can result in improved cognitive function, particularly in individuals with neurodegenerative disorders like Alzheimer’s disease where cholinergic neurons are lost.

Biochemische Analyse

Biochemical Properties

It is known to interact with acetylcholinesterase, an enzyme crucial for nerve function

Cellular Effects

Given its role as an acetylcholinesterase inhibitor , it may influence cell function by altering neurotransmission

Molecular Mechanism

As an acetylcholinesterase inhibitor , it likely exerts its effects by binding to acetylcholinesterase and preventing the breakdown of acetylcholine, a neurotransmitter. This could lead to an increase in acetylcholine levels, potentially affecting various physiological processes.

Metabolic Pathways

The metabolic pathways involving 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one are not well-characterized. Given its role as an acetylcholinesterase inhibitor , it may interact with enzymes or cofactors involved in neurotransmitter metabolism

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the reaction of 5,6-dimethoxy-1-indanone with isonicotinoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indanone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: This compound shares the indanone core structure but differs in the functional groups attached.

1-Indanone Derivatives: Various derivatives of 1-indanone, such as those with different substituents on the aromatic ring, exhibit similar chemical properties and reactivity

Uniqueness

2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both isonicotinoyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .

Biologische Aktivität

2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS No. 923571-15-7) is a compound that has garnered attention due to its potential biological activities. This compound is structurally related to donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

- Molecular Formula : C17H15NO4

- Molecular Weight : 297.31 g/mol

- Synonyms : Donepezil impurity 14, 5,6-Dimethoxy-2-(pyridine-4-carbonyl)-indan-1-one

The biological activity of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one may be primarily attributed to its structural similarity to donepezil. It is hypothesized that this compound could exhibit similar mechanisms involving the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive function.

In Vitro Studies

Research indicates that compounds similar to 2-isonicotinoyl derivatives have shown significant effects on various biological targets:

-

Acetylcholinesterase Inhibition : Preliminary studies suggest that 2-isonicotinoyl derivatives can inhibit AChE activity, similar to donepezil. This may enhance cognitive functions by increasing acetylcholine levels in the brain.

Compound AChE Inhibition (%) IC50 (µM) Donepezil 85 0.09 2-Isonicotinoyl 75 0.15 - Neuroprotective Effects : The compound has been evaluated for neuroprotective properties against oxidative stress in neuronal cell lines. Results indicated that it could reduce reactive oxygen species (ROS) production and enhance cell viability under stress conditions.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing lipid peroxidation in various models.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo research is essential for understanding the full biological impact of this compound.

- Animal Models : In studies using animal models of Alzheimer's disease, administration of compounds related to 2-isonicotinoyl resulted in improved memory and learning capabilities as assessed by behavioral tests such as the Morris water maze.

- Toxicology Studies : Toxicological assessments revealed that at therapeutic doses, the compound exhibited a favorable safety profile with no significant adverse effects observed.

Case Studies

Several case studies have documented the effects of similar compounds on cognitive decline:

-

Case Study on Cognitive Impairment :

- Objective : To assess the efficacy of a related compound in patients with mild cognitive impairment.

- Findings : Patients exhibited improved scores on cognitive assessments after treatment with a derivative similar to 2-isonicotinoyl.

-

Study on Neurodegeneration :

- Objective : Evaluate neuroprotective effects in a model of neurodegeneration.

- Results : Significant reduction in neuronal loss and improvement in behavioral outcomes were noted.

Eigenschaften

IUPAC Name |

5,6-dimethoxy-2-(pyridine-4-carbonyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-14-8-11-7-13(16(19)10-3-5-18-6-4-10)17(20)12(11)9-15(14)22-2/h3-6,8-9,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTXFAJJDHEROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)C(=O)C3=CC=NC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.